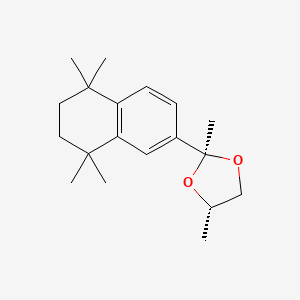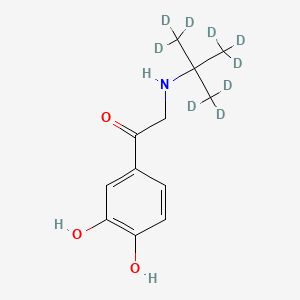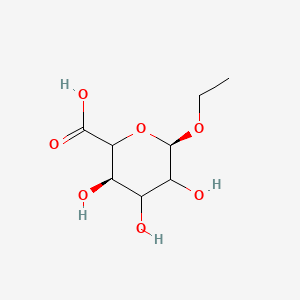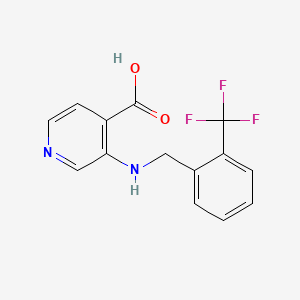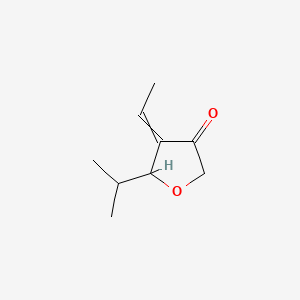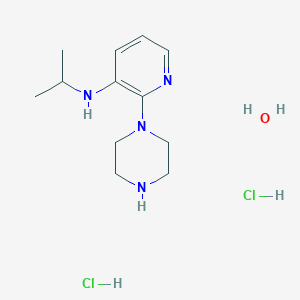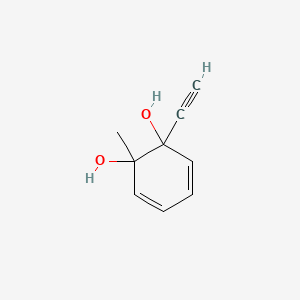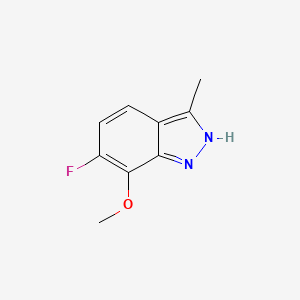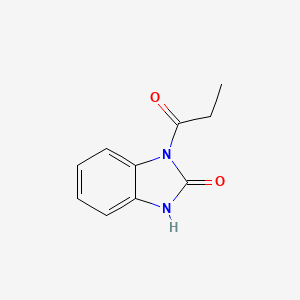
2-Benzimidazolinone, 1-propionyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzimidazolinone, 1-propionyl- is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzimidazolinone, a bicyclic urea compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Benzimidazolinone, 1-propionyl- typically involves the reaction of o-phenylenediamine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a copper catalyst, to facilitate the formation of the desired product . The reaction conditions often include refluxing the mixture and subsequent purification steps to isolate the compound.
Industrial Production Methods
Industrial production of 2-Benzimidazolinone, 1-propionyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum productivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzimidazolinone, 1-propionyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone oxides, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzimidazolinone, 1-propionyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Benzimidazolinone, 1-propionyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed mechanistic studies are required to elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzimidazolinone: The parent compound with similar structural features.
1,3-Dihydro-2H-benzimidazol-2-one: Another derivative with different functional groups.
2-Hydroxybenzimidazole: A tautomeric form of benzimidazolinone.
Uniqueness
2-Benzimidazolinone, 1-propionyl- is unique due to its specific propionyl substitution, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
3-propanoyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-8-6-4-3-5-7(8)11-10(12)14/h3-6H,2H2,1H3,(H,11,14) |
InChI-Schlüssel |
FLGFXKJXCJELJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1C2=CC=CC=C2NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




